![molecular formula C8H12Cl2N2O2 B2564555 2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride CAS No. 2402840-07-5](/img/structure/B2564555.png)
2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride
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Overview
Description
“2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride” is a derivative of propanoic acid . It is also known as “(S)-2-Amino-3- (pyridin-3-yl)propanoic acid dihydrochloride” with the CAS Number: 93960-20-4 . It has a molecular weight of 239.1 .
Molecular Structure Analysis
The IUPAC name of this compound is “(2S)-2-amino-3- (3-pyridinyl)propanoic acid dihydrochloride” and its InChI Code is "1S/C8H10N2O2.2ClH/c9-7 (8 (11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2, (H,11,12);2*1H/t7-;;/m0…/s1" . This information can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a light yellow solid . It is stored at room temperature .Scientific Research Applications
Synthesis and Fluorescence Properties
A study by Girgis et al. (2004) involved the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through a reaction involving 2-bromo-3-pyridinecarbonitriles and α-amino acid ester hydrochloride. This process led to the creation of compounds with notable fluorescence properties, some of which exhibited considerable antibacterial activity Girgis, A. S., Kalmouch, A., & Hosni, H. (2004). Amino Acids.
Coordination Chemistry and Ligand Properties
Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their utility as ligands. These compounds, serving as versatile terpyridine analogues, have been employed in forming luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions Halcrow, M. (2005). Coordination Chemistry Reviews.
Enzymatic Synthesis of Key Intermediates
Chen et al. (2011) explored enzymatic routes to synthesize (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for an antidiabetic drug. They employed (R)-amino acid oxidase and (S)-aminotransferase, achieving high yield and enantiomeric excess, showcasing the potential of biocatalysis in synthesizing complex molecules with pharmaceutical relevance Chen, Y., Goldberg, S., Hanson, R., Parker, W., Gill, I., Tully, T., Montana, M. A., Goswami, A., & Patel, R. N. (2011). Organic Process Research & Development.
Safety And Hazards
properties
IUPAC Name |
2-amino-2-pyridin-3-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-8(9,7(11)12)6-3-2-4-10-5-6;;/h2-5H,9H2,1H3,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGNNDNKNQMVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride |
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